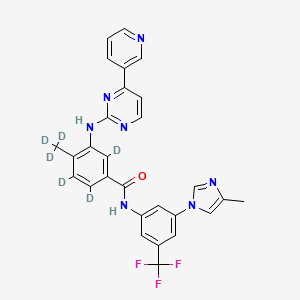

Saxagliptin N-Carboxybenzyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Saxagliptin is an orally active, highly potent, selective, and competitive inhibitor of dipeptidyl peptidase-4 (DPP-4), which is used in the treatment of type 2 diabetes . It is used along with diet and exercise to lower blood sugar levels in patients with type 2 diabetes .

Synthesis Analysis

The key synthesis process of Saxagliptin involves catalyzing 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid into (S)-3-hydroxyadamantane glycine . Enzymes phenylalanine dehydrogenase mutant from Thermoactinomyces intermedius (TiPDHm) and formate dehydrogenase (FDH) are often used for biocatalysis .Molecular Structure Analysis

Saxagliptin is a highly potent, selective, reversible, and competitive inhibitor of dipeptidyl peptidase-4 . Both saxagliptin and its major active metabolite, 5-hydroxy saxagliptin, demonstrate high degrees of selectivity for DPP-4 compared with other DPP enzymes .Chemical Reactions Analysis

Saxagliptin is a highly potent, reversible, competitive dipeptidyl peptidase-4 inhibitor indicated for the treatment of patients with type 2 diabetes . It works by increasing the amount of insulin produced by the body after meals when blood sugar is high .Physical And Chemical Properties Analysis

Saxagliptin is orally absorbed and can be administered with or without food. The half-life of plasma DPP-4 inhibition with saxagliptin 5 mg is approximately 27 hours, which supports a once-daily dosing regimen . Saxagliptin is metabolized by cytochrome P450 (CYP) 3A4/5 and is eliminated by a combination of renal and hepatic clearance .Applications De Recherche Scientifique

Treatment of Type 2 Diabetes Mellitus

Saxagliptin is a hypoglycemic drug that acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor and is preferably used in the treatment of Type 2 Diabetes Mellitus (T2DM) . It has been shown to improve glycemic control in numerous well-designed clinical studies .

Enhancement of Oral Bioavailability

The major disadvantage associated with Saxagliptin is its low bioavailability. Research has aimed to enhance the bioavailability of the drug by enteric coating with a polymer that controls the rate of drug delivery .

Solid Lipid Nanoparticles (SLNs) Formulation

Saxagliptin has been prepared as Solid Lipid Nanoparticles (SLNs) to enhance its bioavailability. Various SLN formulations were developed using a central composite design (CCD) module .

Eudragit-Coated Saxagliptin Nanoparticles

A modified solvent injection technique was used to prepare Saxagliptin nanoparticles coated with Eudragit RS100. This coating approach significantly enhanced Saxagliptin oral bioavailability in male Albino Wistar Rats .

Cardiovascular Outcomes in Patients with Type 2 Diabetes Mellitus

Saxagliptin has been studied for its cardiovascular outcomes in patients with type 2 diabetes who had a history of, or were at risk for, cardiovascular events .

Combination Therapy with Other Antihyperglycaemics

Saxagliptin has been used as dual or triple combination therapy with other antihyperglycaemics to improve glycaemic control .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Saxagliptin N-Carboxybenzyl can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Saxagliptin", "N-Carboxybenzyl chloride", "Triethylamine", "Methanol", "Sodium bicarbonate", "Chloroform", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve Saxagliptin in methanol and add triethylamine. Stir the mixture for 30 minutes.", "Step 2: Add N-Carboxybenzyl chloride to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Add sodium bicarbonate to the reaction mixture and stir for 30 minutes.", "Step 4: Extract the product with chloroform and wash the organic layer with water.", "Step 5: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent.", "Step 6: Dissolve the crude product in hydrochloric acid and stir for 30 minutes.", "Step 7: Neutralize the reaction mixture with sodium hydroxide and extract the product with chloroform.", "Step 8: Wash the organic layer with water and dry with anhydrous sodium sulfate.", "Step 9: Evaporate the solvent to obtain the final product, Saxagliptin N-Carboxybenzyl." ] } | |

Numéro CAS |

1408335-73-8 |

Nom du produit |

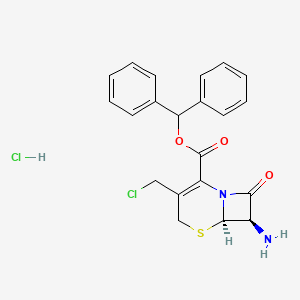

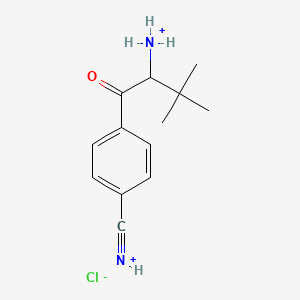

Saxagliptin N-Carboxybenzyl |

Formule moléculaire |

C26H31N3O4 |

Poids moléculaire |

449.551 |

Nom IUPAC |

benzyl N-[(1S)-2-[(1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl]-1-(3-hydroxy-1-adamantyl)-2-oxoethyl]carbamate |

InChI |

InChI=1S/C26H31N3O4/c27-13-20-7-19-8-21(19)29(20)23(30)22(28-24(31)33-14-16-4-2-1-3-5-16)25-9-17-6-18(10-25)12-26(32,11-17)15-25/h1-5,17-22,32H,6-12,14-15H2,(H,28,31)/t17?,18?,19-,20+,21+,22-,25?,26?/m1/s1 |

Clé InChI |

DSLXQSYLYSTVKT-IBTFFAOSSA-N |

SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)NC(=O)OCC6=CC=CC=C6 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{(3R)-3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B585693.png)